molecular formula C9H9FO3 B2820445 5-Fluoro-2,4-dimethoxybenzaldehyde CAS No. 155831-46-2

5-Fluoro-2,4-dimethoxybenzaldehyde

Cat. No.: B2820445
CAS No.: 155831-46-2
M. Wt: 184.166
InChI Key: QPJPELUSHAZZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9FO3 . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a fluorine atom and methoxy groups, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

Chemistry: 5-Fluoro-2,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also investigated for its potential antifungal and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .

Safety and Hazards

The safety information for 5-Fluoro-2,4-dimethoxybenzaldehyde indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing in the dust, avoid contact with skin and eyes, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde typically involves the fluorination of 2,4-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2,4-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethoxybenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of fungal growth and other biological effects . The compound targets cellular antioxidation components such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in susceptible organisms .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,4-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJPELUSHAZZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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